molecular formula C22H19ClFN3O3 B11368524 5-({3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one

5-({3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11368524
M. Wt: 427.9 g/mol
InChI Key: LGEDLXVPITWIJC-UHFFFAOYSA-N
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Description

5-({3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzimidazole core substituted with chloro, fluoro, and methoxy groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps, starting from readily available starting materials. The process includes:

    Formation of the Benzimidazole Core: This step involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Substitution Reactions: Introduction of the chloro, fluoro, and methoxy groups is achieved through nucleophilic substitution reactions using appropriate reagents.

    Final Coupling: The final step involves coupling the substituted benzimidazole with 4-fluorobenzyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, efficient purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-({3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzylic and aromatic positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole derivatives with reduced functional groups.

Scientific Research Applications

5-({3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-({3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through inhibition or activation. The pathways involved include signal transduction and metabolic processes, which are crucial for its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-({3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H19ClFN3O3

Molecular Weight

427.9 g/mol

IUPAC Name

5-[[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C22H19ClFN3O3/c1-29-20-9-14(11-25-16-6-7-18-19(10-16)27-22(28)26-18)8-17(23)21(20)30-12-13-2-4-15(24)5-3-13/h2-10,25H,11-12H2,1H3,(H2,26,27,28)

InChI Key

LGEDLXVPITWIJC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CNC2=CC3=C(C=C2)NC(=O)N3)Cl)OCC4=CC=C(C=C4)F

Origin of Product

United States

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